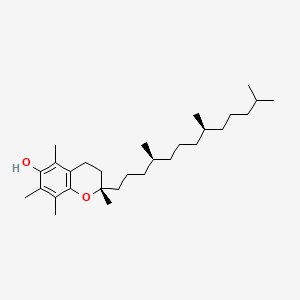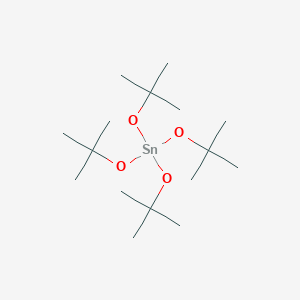
Tin(IV) tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(IV) tert-butoxide, also known as tin tetra-tert-butoxide, is a chemical compound with the molecular formula Sn(OC(CH₃)₃)₄. It is a low-melting solid that is highly sensitive to moisture and air. This compound is widely used as a precursor in the synthesis of various tin-based materials, including tin oxides and other organotin compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(IV) tert-butoxide can be synthesized through the reaction of tin(IV) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of tin(IV) chloride with tert-butyl alcohol. The process is carried out in a solvent such as toluene or hexane to facilitate the separation of the product from the reaction mixture. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tin oxides, such as tin(IV) oxide (SnO₂).
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form tin(IV) oxide and tert-butyl alcohol.
Substitution: This compound can participate in substitution reactions where the tert-butoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Hydrolysis: Water or aqueous solutions.
Substitution: Various nucleophiles under anhydrous conditions.
Major Products:
Oxidation: Tin(IV) oxide (SnO₂).
Hydrolysis: Tin(IV) oxide and tert-butyl alcohol.
Substitution: Organotin compounds with different ligands.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tin(IV) tert-butoxide involves its ability to undergo hydrolysis and oxidation reactions. Upon exposure to moisture, it hydrolyzes to form tin(IV) oxide and tert-butyl alcohol. The tin(IV) oxide formed can act as a catalyst or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the organotin compounds derived from this compound .
Comparison with Similar Compounds
Tin(IV) acetate: Another organotin compound used as a precursor in the synthesis of tin-based materials.
Tin(IV) chloride: A common starting material for the synthesis of various tin compounds.
Tetrakis(dimethylamido)tin(IV): Used in the deposition of tin-based thin films.
Uniqueness: Tin(IV) tert-butoxide is unique due to its high reactivity and versatility as a precursor in the synthesis of tin-based materials. Its ability to undergo hydrolysis and oxidation reactions makes it valuable in the preparation of tin oxides and other organotin compounds. Additionally, its use in the production of thin films for electronic applications highlights its importance in advanced material synthesis .
Properties
IUPAC Name |
tetrakis[(2-methylpropan-2-yl)oxy]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36809-75-3 |
Source


|
| Record name | Tin(IV) tert-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
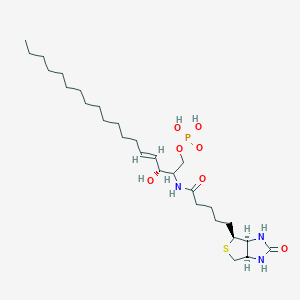

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)
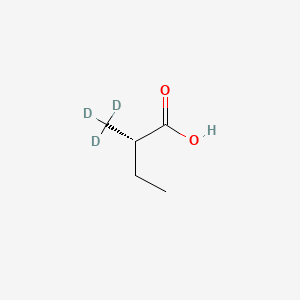
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
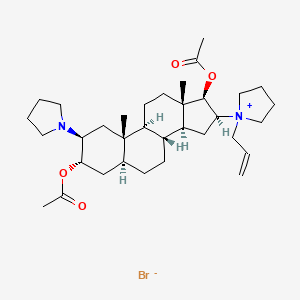
![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
